molecular formula C5H14BrNO B1611763 Choline-1,1,2,2-d4 bromide CAS No. 285979-69-3

Choline-1,1,2,2-d4 bromide

Cat. No. B1611763
M. Wt: 188.1 g/mol
InChI Key: JJCWKVUUIFLXNZ-HGFPCDIYSA-M
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Description

Choline-1,1,2,2-d4 bromide, also known as choline-d4, is a synthetic form of choline that is widely used in scientific research. Choline is an essential nutrient that is necessary for normal functioning of the human body. It is a precursor to the neurotransmitter acetylcholine, which plays a role in many physiological processes, including learning, memory, and muscle control. Choline-d4 is a stable isotope of choline that can be used to trace metabolic pathways and measure physiological processes.

Scientific Research Applications

Mass Spectrometry Applications

  • Methyl Transfer in Mass Spectrometry : Choline-1,1,2,2-d4 bromide, along with other choline halides like chloride and iodide, plays a role in field desorption mass spectrometry. It's involved in an intermolecular transfer of a methyl group, which is crucial for understanding the mass spectra of these compounds (Wood & Lau, 1975).

  • Phospholipid Analysis : The substance is also significant in the field desorption mass spectra of phospholipids. Its study, particularly in derivatives like dipalmitoylphosphatidyl choline, helps understand the major cleavage, rearrangement, and association ions in these substances (Wood, Lau, & Rao, 1976).

Material Science and Nanotechnology

  • Production of Chitin Nanofibers : Choline chloride-thiourea, a deep eutectic solvent containing choline bromide, is used in the production of α-chitin nanofibers (CNFs). These CNFs have applications in bio-nanocomposite gel beads, potentially useful in drug delivery systems (Mukesh et al., 2014).

Health and Nutrition

  • Choline Intake and Human Health : Choline, including its derivatives like choline-1,1,2,2-d4 bromide, is essential for synthesizing membrane phospholipids and neurotransmitters in humans. Studies on choline intake provide insights into its role in human nutrition and potential deficiencies (Fischer et al., 2005).

Molecular Dynamics and Solvent Studies

  • Solvent Dynamics Study : Choline, including its bromide form, has been studied using molecular dynamics simulation and neutron scattering techniques. These studies are crucial for understanding solvent behavior and choline's role in human nutrition (Bhowmik, 2018).

Pharmacology and Biochemistry

  • Biochemical Applications : Research involving choline and its derivatives, like choline-1,1,2,2-d4 bromide, extends into biochemical studies. This includes exploring the mechanisms of action at molecular levels, understanding drug interactions, and their effects on various biochemical pathways (Exley, 1957).

Cancer Research

  • Cancer Cell Studies : Choline derivatives have been used to study the metabolism in cancer cells. For example, fluorescent derivatives of choline have been used to observe its intracellular distribution in carcinoma cells, aiding in understanding cancer metabolism (Villa et al., 2005).

properties

IUPAC Name

trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCWKVUUIFLXNZ-HGFPCDIYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584461
Record name 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Choline-1,1,2,2-d4 bromide

CAS RN

285979-69-3
Record name 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285979-69-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Martin, C Gimenez, P Fontannaz… - Journal of AOAC …, 2013 - academic.oup.com
The method described below is for the determination of choline in infant formula and adult/pediatric nutritional formula by ultra high performance liquid chromatography tandem mass …
Number of citations: 4 academic.oup.com
P Andrieux, T Kilinc, C Perrin… - Journal Of AOAC …, 2008 - academic.oup.com
A single-laboratory validation study was conducted for a liquid chromatographic/mass spectrometric (LC/MS) method for the simultaneous determination of the free carnitine and total …
Number of citations: 35 academic.oup.com

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